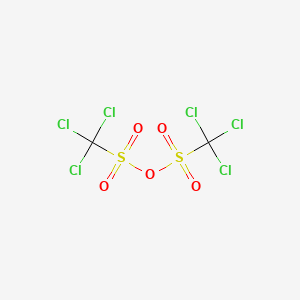
methyl-2,3,4-tri-O-acetylglucuronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2,3,4-tri-O-acetylglucuronate is a derivative of glucuronic acid, a carbohydrate that plays a significant role in the metabolism of various substances in the body. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of glycoside chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl-2,3,4-tri-O-acetylglucuronate typically involves the selective O-deacetylation of methyl 1,2,3,4-tetra-O-acetyl-β-D-glycopyranuronate using hydrazinium acetate. This is followed by treatment with trichloroacetonitrile and 1,8-diazabicyclo[5,4,0]-undec-7-ene (DBU) to form the crystalline imidate . Another method involves the glycosylation of 3-O-acetylated morphine with methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide as the glycosyl donor and zinc bromide as the catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl-2,3,4-tri-O-acetylglucuronate undergoes various chemical reactions, including glycosylation, oxidation, and substitution reactions. These reactions are essential for the synthesis of more complex molecules and for modifying the compound’s properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trichloroacetonitrile, DBU, zinc bromide, and hydrazinium acetate. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of organic solvents like dichloromethane .
Major Products Formed: The major products formed from the reactions of this compound include various glycosides and glucuronides, which are important intermediates in the synthesis of biologically active molecules .
Wissenschaftliche Forschungsanwendungen
Methyl-2,3,4-tri-O-acetylglucuronate has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a glycosyl donor in the synthesis of glycosides and glucuronides, which are important for studying the metabolism and biological activity of various compounds . Additionally, it is used in the synthesis of urolithin glucuronides, which are metabolites of ellagic acid and have potential health benefits .
Wirkmechanismus
The mechanism of action of methyl-2,3,4-tri-O-acetylglucuronate involves its role as a glycosyl donor in glycosylation reactions. The compound’s acetyl groups protect the hydroxyl groups of the glucuronic acid moiety, allowing for selective reactions at specific positions. The resulting glycosides and glucuronides can then interact with various molecular targets and pathways, depending on their structure and the biological context .
Vergleich Mit ähnlichen Verbindungen
Methyl-2,3,4-tri-O-acetylglucuronate is similar to other glucuronic acid derivatives, such as methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranouronate and methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronate . These compounds share similar chemical properties and are used in similar applications, but they differ in their specific structures and reactivity. This compound is unique in its ability to serve as a versatile glycosyl donor in various synthetic reactions .
Eigenschaften
CAS-Nummer |
77668-10-1 |
|---|---|
Molekularformel |
C13H18O10 |
Molekulargewicht |
334.28 g/mol |
IUPAC-Name |
methyl (2S,3R,4S,5R)-3,4,5-triacetyloxy-2-hydroxy-6-oxohexanoate |
InChI |
InChI=1S/C13H18O10/c1-6(15)21-9(5-14)11(22-7(2)16)12(23-8(3)17)10(18)13(19)20-4/h5,9-12,18H,1-4H3/t9-,10-,11+,12+/m0/s1 |
InChI-Schlüssel |
MSZWKQNQZAXGSX-NNYUYHANSA-N |
Isomerische SMILES |
CC(=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)OC)O)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC(C=O)C(C(C(C(=O)OC)O)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)
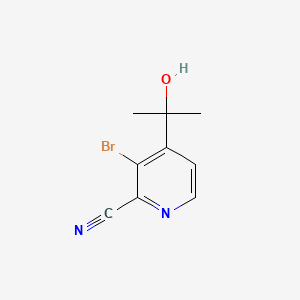
![6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B13836069.png)

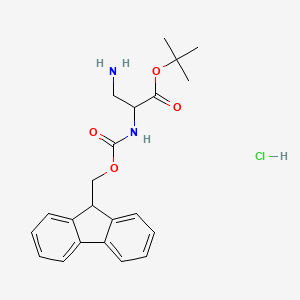

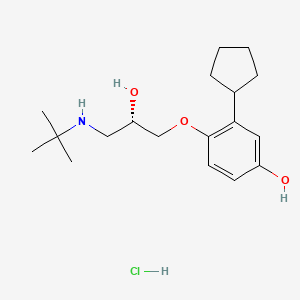
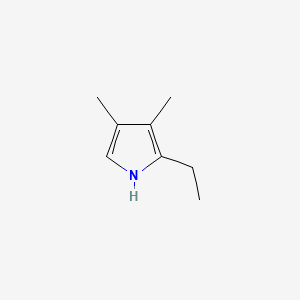
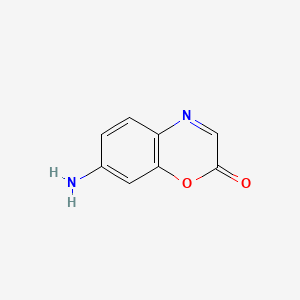


![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)
